N-(2-(1,1'-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide
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Overview
Description
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a pyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide typically involves multiple steps, including the formation of the biphenyl group and the subsequent attachment of the pyrazinecarboxamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrazinecarboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3’,4’-difluoro(1,1’-biphenyl)-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide: Similar structure but with fluorine substituents.
N-(1-oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-(L)-valine benzyl ester: Contains a tetrazole ring instead of a pyrazinecarboxamide moiety.
Uniqueness
N-(2-(1,1’-Biphenyl)-4-yl-1-hydroxy-2-oxoethyl)pyrazinecarboxamide is unique due to its specific combination of a biphenyl group and a pyrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
42069-33-0 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3/c23-17(19(25)22-18(24)16-12-20-10-11-21-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,19,25H,(H,22,24) |
InChI Key |
RUUKMISIPKBURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=NC=CN=C3)O |
Origin of Product |
United States |
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